2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of methoxy groups on the phenyl ring further enhances its chemical reactivity and potential biological applications.
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Major products formed from these reactions include nitro, sulfonyl, and halogenated derivatives, respectively.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for new drug development.
Medicine: Explored for its anti-inflammatory and antitumor activities, providing a basis for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation . The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar compounds include other thiazole and thiadiazole derivatives, such as:
2-(3,4-Dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide: Shares similar structural features but differs in the substitution pattern on the aromatic ring.
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: Contains a carboxylic acid group instead of the thiadiazole moiety.
The uniqueness of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14N4O3S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O3S2/c1-21-11-4-3-9(5-12(11)22-2)14-17-10(7-23-14)6-13(20)18-15-19-16-8-24-15/h3-5,7-8H,6H2,1-2H3,(H,18,19,20) |
InChI Key |
KTWACQOUTZZPLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.